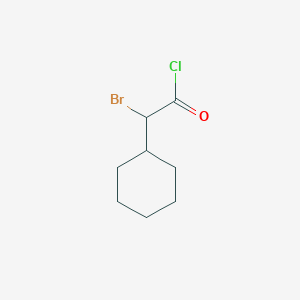
2-bromo-2-cyclohexylacetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-2-cyclohexylacetyl chloride is an organic compound with the molecular formula C8H12BrClO. It is a brominated derivative of cyclohexylacetyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-cyclohexylacetyl chloride typically involves the bromination of cyclohexylacetyl chloride. One common method is the reaction of cyclohexylacetyl chloride with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
2-bromo-2-cyclohexylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Addition Reactions: Nucleophiles such as alcohols, thiols, and amines can add to the carbonyl group of the compound.
Major Products Formed
Substitution Reactions: The major products are substituted cyclohexylacetyl derivatives.
Elimination Reactions: The major products are alkenes.
Addition Reactions: The major products are addition compounds with nucleophiles attached to the carbonyl carbon.
科学研究应用
2-bromo-2-cyclohexylacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 2-bromo-2-cyclohexylacetyl chloride involves its reactivity towards nucleophiles. The bromine atom and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
相似化合物的比较
Similar Compounds
- 2-chloro-2-cyclohexylacetyl chloride
- 2-fluoro-2-cyclohexylacetyl chloride
- 2-iodo-2-cyclohexylacetyl chloride
Uniqueness
2-bromo-2-cyclohexylacetyl chloride is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. Additionally, the compound’s ability to undergo various types of reactions, including substitution, elimination, and addition, makes it a versatile reagent in organic synthesis.
属性
分子式 |
C8H12BrClO |
|---|---|
分子量 |
239.54 g/mol |
IUPAC 名称 |
2-bromo-2-cyclohexylacetyl chloride |
InChI |
InChI=1S/C8H12BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChI 键 |
NRPTVALEPFHLJE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(C(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


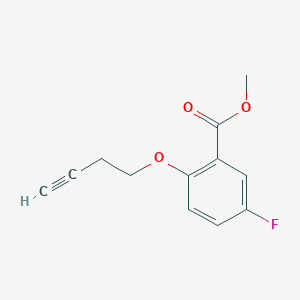

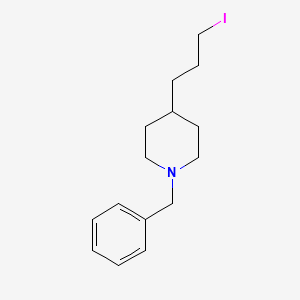
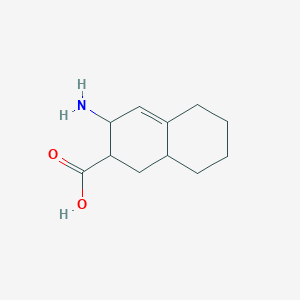
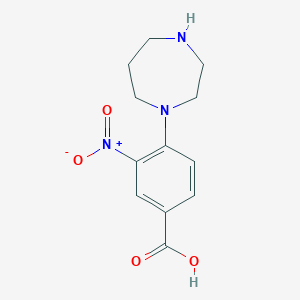
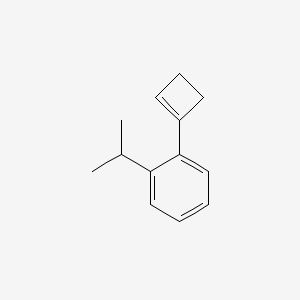
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)

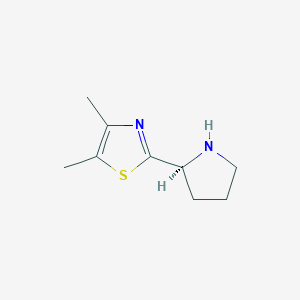
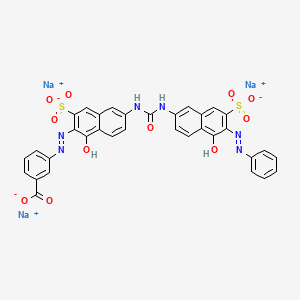

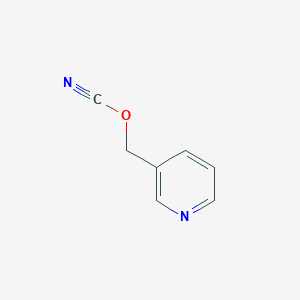
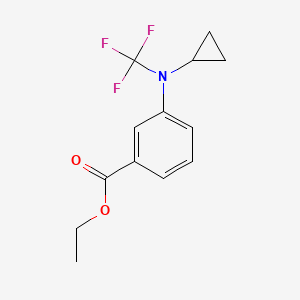
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
